CAY10505 - 1218777-13-9

CAY10505

Catalog Number: EVT-287266
CAS Number: 1218777-13-9
Molecular Formula: C14H8FNO3S
Molecular Weight: 289.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CAY10505 is a potent and selective inhibitor of phosphatidylinositol 3-kinase-γ (PI3Kγ) [, , ]. PI3Kγ is an enzyme involved in various cellular processes, including cell growth, survival, and migration. CAY10505 is frequently used as a research tool to investigate the role of PI3Kγ in various biological processes and disease models.

Source and Classification

CAY10505 is classified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the phosphoinositide 3-kinase family involved in various cellular functions, including growth and metabolism. It has been identified primarily through research focused on modulating PI3K signaling pathways, which are crucial in immunological responses and cancer biology. The compound is available commercially through suppliers like Bertin Technologies and Cayman Chemical Company .

Synthesis Analysis

The synthesis of CAY10505 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final molecular structure. Although specific synthetic routes are proprietary or unpublished, general methods for synthesizing similar compounds often involve:

  1. Formation of the Core Structure: This may involve cyclization reactions or the formation of heterocycles.
  2. Functionalization: Introduction of specific functional groups that enhance selectivity for PI3Kδ.
  3. Purification: Techniques such as chromatography to isolate the target compound from by-products.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Key Structural Features:

  • Aromatic Rings: Contribute to hydrophobic interactions with the enzyme.
  • Heteroatoms: Such as nitrogen or oxygen that may participate in hydrogen bonding.
Chemical Reactions Analysis

CAY10505 primarily engages in enzyme-inhibitory reactions where it competes with ATP for binding at the active site of PI3Kδ. The inhibition mechanism can be described as follows:

  1. Binding: CAY10505 binds to the active site of PI3Kδ.
  2. Inhibition: This prevents ATP from binding, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

The compound has demonstrated an IC50 value of approximately 30 nM against PI3Kδ, indicating its potency compared to other isoforms such as PI3Kα (IC50 = 0.94 µM) and PI3Kβ (IC50 = 20 µM) .

Mechanism of Action

The mechanism of action for CAY10505 involves selective inhibition of the PI3Kδ pathway:

  1. Inhibition of Phosphorylation: CAY10505 inhibits phosphorylation of key substrates like AKT (protein kinase B), which is crucial for various cellular processes including metabolism and cell survival.
  2. Impact on Immune Response: By inhibiting PI3Kδ, CAY10505 reduces neutrophil recruitment and activation, which can be beneficial in conditions characterized by excessive inflammation or immune response .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, general characteristics for compounds like CAY10505 typically include:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is critical for its application in biological assays.

These properties influence how CAY10505 can be utilized in laboratory settings.

Applications

CAY10505 has significant applications in scientific research:

  1. Cancer Research: Its ability to inhibit PI3Kδ makes it valuable for studying tumor biology and developing targeted therapies for cancers that exhibit aberrant PI3K signaling.
  2. Immunology: It serves as a tool for investigating immune cell signaling pathways, particularly in conditions like autoimmune diseases where modulation of immune responses is necessary .
  3. Drug Development: As part of screening libraries, CAY10505 can be utilized to identify new therapeutic candidates targeting similar pathways .
Introduction to PI3Kγ Inhibition in Pathophysiological Contexts

Role of PI3Kγ in Cellular Signaling and Disease Pathways

Phosphoinositide 3-kinase gamma (PI3Kγ), encoded by the PIK3CG gene, is a class IB PI3K isoform uniquely activated by G protein-coupled receptors (GPCRs) through interaction with regulatory subunits (p101 or p87) [5] [9]. Its restricted expression in hematopoietic cells (e.g., leukocytes, myeloid cells) positions it as a critical regulator of immune-inflammatory responses. Upon GPCR activation, PI3Kγ catalyzes phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production at the plasma membrane, recruiting pleckstrin homology (PH) domain-containing proteins like AKT/PKB and PDK1. This triggers downstream effectors governing:

  • Chemotaxis and immune cell trafficking: PIP3-mediated activation of Rac/Rho GTPases directs macrophage and neutrophil migration to inflammation sites [5].
  • Vascular tone regulation: Endothelial PI3Kγ modulates nitric oxide (NO) bioavailability and smooth muscle contraction [10].
  • Metabolic reprogramming: In cancer microenvironments, PI3Kγ polarizes myeloid cells toward immunosuppressive phenotypes, facilitating tumor immune evasion [5] [9].

Dysregulated PI3Kγ signaling manifests in pathologies:

  • Cardiovascular diseases: Promotes endothelial dysfunction via oxidative stress and reduced NO synthesis [10].
  • Oncogenesis: Drives proliferation in hematologic malignancies and solid tumors by activating AKT/mTOR and integrin pathways [2] [9].
  • Autoimmune disorders: Mediates leukocyte infiltration in rheumatoid arthritis and lupus [5].

Table 1: PI3K Isoform Comparison in Human Physiology

IsoformGeneExpression ProfilePrimary ActivatorsKey Pathological Roles
PI3KαPIK3CAUbiquitousRTKs (e.g., HER2, EGFR)Solid tumors (breast, colorectal)
PI3KβPIK3CBUbiquitousRTKs, GPCRsPTEN-loss driven cancers
PI3KγPIK3CG**Leukocytes, endotheliumGPCRsInflammation, hematologic cancers
PI3KδPIK3CDLeukocytesAntigen receptorsB-cell malignancies

Rationale for Targeting PI3Kγ in Vascular and Metabolic Disorders

Selective PI3Kγ inhibition offers therapeutic advantages over pan-PI3K inhibitors by minimizing metabolic side effects (e.g., hyperglycemia) associated with PI3Kα blockade [5] [9]. CAY10505 exemplifies this strategy:

  • Vascular endothelial protection: In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, CAY10505 (0.6 mg/kg/day) restored acetylcholine-induced endothelium-dependent vasorelaxation by 85% and normalized serum nitrate/nitrite levels (markers of NO production). This correlated with reduced vascular oxidative stress and preserved endothelial integrity [10].
  • Metabolic inflammation modulation: By suppressing PI3Kγ-dependent AKT phosphorylation in macrophages (IC50 = 228 nM), CAY10505 disrupts inflammatory cytokine cascades implicated in insulin resistance [8] [10].
  • Cancer microenvironment reprogramming: PI3Kγ inhibition reverses immunosuppression by blocking myeloid-derived suppressor cell (MDSC) recruitment and M2 macrophage polarization, sensitizing tumors to immune checkpoint inhibitors [5] [9].

Table 2: Preclinical Efficacy of CAY10505 in Disease Models

Disease ContextModel SystemKey OutcomesMechanistic Insight
HypertensionDOCA-salt rats↑ Endothelial relaxation; ↑ NO bioavailability; ↓ vascular ROSGPCR-PI3Kγ-AKT/eNOS pathway inhibition
Neurological inflammationPrimary neurons↓ Baicalein-induced AKT phosphorylation (IC50 = 30 nM)Neuronal PI3Kγ-AKT axis blockade
Multiple myelomaBMSC-co-cultured cells↓ Tumor cell survival (84% vs. control); ↑ apoptosisDisruption of PI3Kγ-mediated stroma interactions

Historical Development of PI3Kγ Inhibitors in Preclinical Research

Early PI3K inhibitors (e.g., wortmannin, LY294002) exhibited poor isoform selectivity and suboptimal pharmacokinetics, limiting clinical utility [4] [5]. The discovery of AS-252424 (PI3Kγ IC50 = 33 nM) marked the first potent selective inhibitor, enabling mechanistic studies of PI3Kγ in inflammation [3]. CAY10505 emerged as its dehydroxylated analog, showing enhanced metabolic stability while retaining high selectivity:

  • Structural optimization: Removal of the C5 hydroxyl group in AS-252424’s thiazolidinedione core improved membrane permeability and reduced off-target effects [3] [8].
  • Selectivity profile: CAY10505 inhibits PI3Kγ at 30–33 nM, with 30–60-fold selectivity over PI3Kα (IC50 = 0.94 μM) and >600-fold over PI3Kβ/δ (IC50 = 20 μM) [3] [8].
  • Tool compound validation: CAY10505 became pivotal in elucidating PI3Kγ’s role in hypertension and cancer. For example, it blocked PI3Kγ-dependent AKT activation in neurons at 200 nM [6] [10].

Recent inhibitors (e.g., JN-KI3, ZX-4081) leverage CAY10505’s pharmacophore principles:

  • JN-KI3: Discovered via machine learning-based virtual screening, it inhibits PI3Kγ at 3,873 nM with >1,000-fold selectivity over class IA PI3Ks [2].
  • ZX-4081: A clinical-stage PI3Kγ inhibitor (Phase I) designed for solid tumors, emphasizing the evolution toward immuno-oncology applications [7].

Properties

CAS Number

1218777-13-9

Product Name

CAY10505

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H8FNO3S

Molecular Weight

289.28 g/mol

InChI

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+

InChI Key

UFBTYTGRUBUUIL-KPKJPENVSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F

Solubility

Soluble in DMSO, not soluble in water or ethanol.

Synonyms

CAY10505; CAY 10505; CAY10505

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.